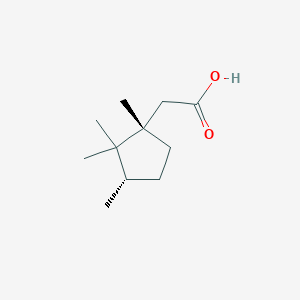
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid is an organic compound characterized by a cyclopentane ring substituted with four methyl groups and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane structure.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This can be achieved using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH).
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction. This can be done by treating the intermediate compound with carbon dioxide (CO₂) under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to ensure the complete conversion of intermediates to the desired product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The methyl groups on the cyclopentane ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH₃) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
科学研究应用
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)butyric acid: Contains a butyric acid group, offering different chemical properties.
Uniqueness
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid is unique due to its specific arrangement of methyl groups and the presence of an acetic acid moiety, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
2-[(1S,3S)-1,2,2,3-tetramethylcyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-5-6-11(4,7-9(12)13)10(8,2)3/h8H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOCTAPXHLVKHZ-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
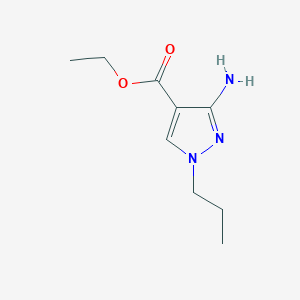
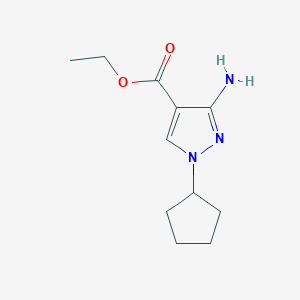
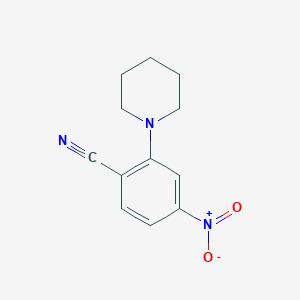
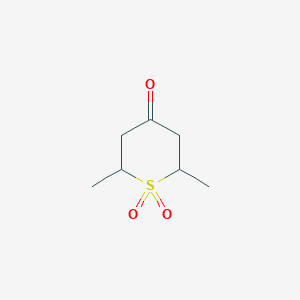
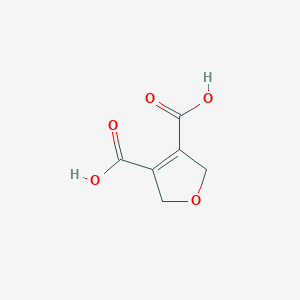
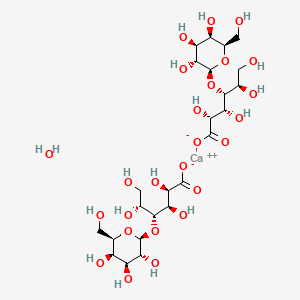
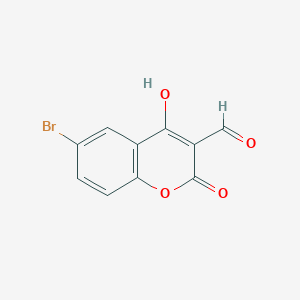
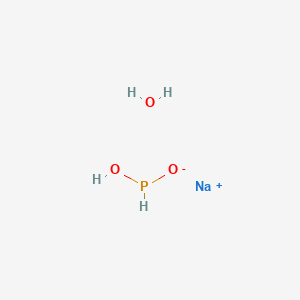
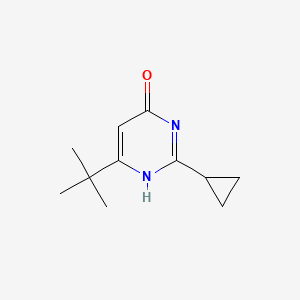
![4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8006952.png)
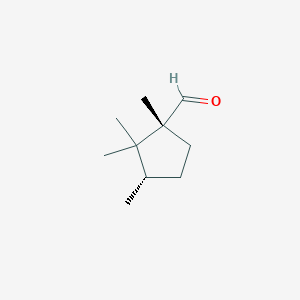
![6-Isopropoxybenzo[d][1,3]dioxol-5-amine](/img/structure/B8006979.png)


